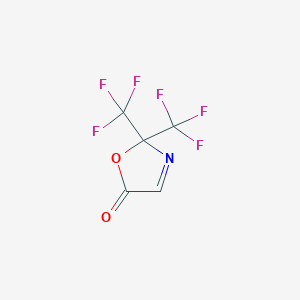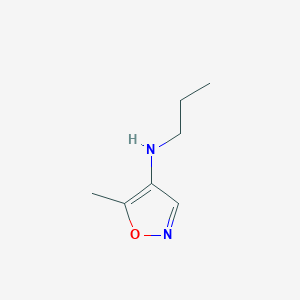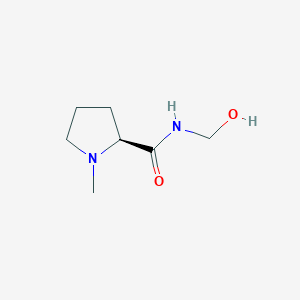
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a carboxamide group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide typically involves the reaction of (S)-1-methylpyrrolidine-2-carboxamide with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the hydroxymethyl group. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing the binding affinity and specificity of the compound. The carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces, further stabilizing the compound within its target site. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide: shares structural similarities with other hydroxymethyl-substituted pyrrolidines and carboxamides.
N-(Hydroxymethyl)pyrrolidine: Lacks the carboxamide group but has similar reactivity.
N-Methylpyrrolidine-2-carboxamide: Lacks the hydroxymethyl group but retains the carboxamide functionality.
Uniqueness
The unique combination of the hydroxymethyl and carboxamide groups in this compound imparts distinct chemical and biological properties. This dual functionality allows for versatile reactivity and interaction with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
(2S)-N-(hydroxymethyl)-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-2-3-6(9)7(11)8-5-10/h6,10H,2-5H2,1H3,(H,8,11)/t6-/m0/s1 |
Clé InChI |
BFWNRSNAPXJMHS-LURJTMIESA-N |
SMILES isomérique |
CN1CCC[C@H]1C(=O)NCO |
SMILES canonique |
CN1CCCC1C(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


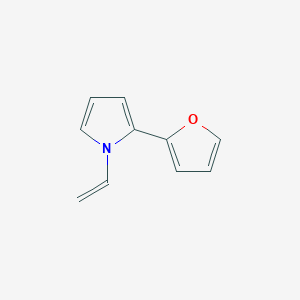
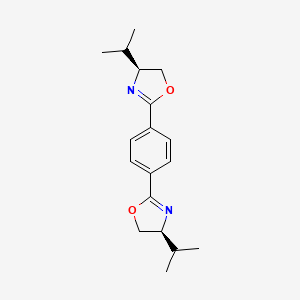


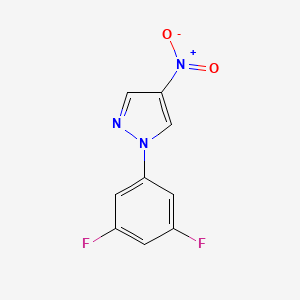
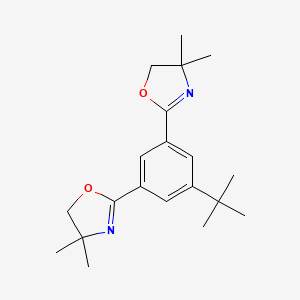

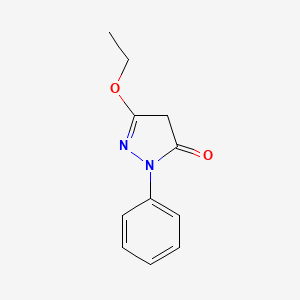
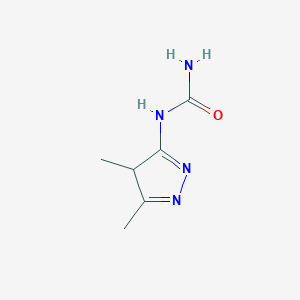
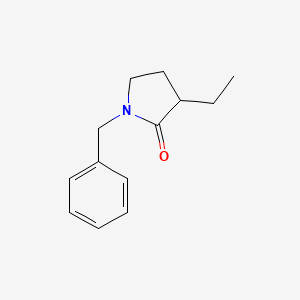
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
